molecular formula C7H6ClN3 B13020193 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole

5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B13020193
M. Wt: 167.59 g/mol
InChI Key: QZRIMQHIQZRQHL-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole is a benzotriazole derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The benzotriazole scaffold is recognized as a privileged structure in pharmaceutical chemistry due to its versatile biological properties and its role as a bioisostere for various aromatic systems . This scaffold is extensively investigated for its broad spectrum of potential biological activities, including antimicrobial, antiparasitic, and antitumor effects . Specifically, benzotriazole derivatives have been identified as promising frameworks in the development of novel anticancer agents, with some analogues demonstrating potent activity against various cancer cell lines . Furthermore, the benzotriazole moiety is highly valued in synthetic chemistry. It is frequently utilized as a synthetic auxiliary and a versatile scaffold for constructing complex heterocyclic systems, enabling reactions such as condensations, alkylations, and serving as a good leaving group in acyl transfer reactions . The presence of both chloro and methyl substituents on this benzotriazole core makes it a valuable intermediate for further chemical elaboration and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the extensive applications of benzotriazole-based compounds in developing pharmacologically active agents.

Properties

IUPAC Name

5-chloro-2-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-9-6-3-2-5(8)4-7(6)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRIMQHIQZRQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the 5-Chloro Position

The chloro group undergoes substitution with nucleophiles (e.g., amines, alkoxides):

  • Reaction with NaN₃ in DMF at 80°C yields 5-azido derivatives, useful in click chemistry .

  • Substitution with morpholine in the presence of Pd(OAc)₂/Xantphos produces 5-morpholino analogs .

Example :

5 Cl Triazole+NaN3DMF 80 C5 N3 Triazole+NaCl[6]\text{5 Cl Triazole}+\text{NaN}_3\xrightarrow{\text{DMF 80 C}}\text{5 N}_3\text{ Triazole}+\text{NaCl}\quad[6]

2.2. Palladium-Catalyzed Cross-Coupling

The chloro group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane yields 5-aryl derivatives .

  • Buchwald-Hartwig amination with primary amines forms 5-amino-triazoles .

Optimized Conditions :

Reaction TypeCatalyst SystemBaseYieldSource
Suzuki CouplingPd(OAc)₂/XPhosK₂CO₃89%
Buchwald-HartwigPd₂(dba)₃/BINAPt-BuONa78%

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation :

  • Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4- or 6-position .

  • Sulfonation with SO₃/H₂SO₄ yields sulfonic acid derivatives .

Regioselectivity : Directed by the electron-withdrawing chloro and triazole groups.

Biological Activity Derivatives

5-Chloro-2-methyl-2H-benzo[d] triazole derivatives exhibit anticancer and antiviral properties:

  • Hybridization with quinoline via click chemistry enhances activity against cholinesterases .

  • Triazole-quinolone conjugates inhibit SARS-CoV-2 M<sup>pro</sup> protease (IC₅₀ = 0.060–0.204 mM) .

Mechanistic Insight :

  • Induction of apoptosis via mitochondrial pathways (e.g., ROS generation, cytochrome c release) .

  • Inhibition of NF-κB signaling in cancer cells .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting .

  • Acid/Base Resistance : Stable under mild acidic/basic conditions but degrades in strong acids (e.g., conc. H₂SO₄) .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit potent anticancer properties. For instance, derivatives of 1,2,3-triazole have been synthesized and evaluated for their activity against various cancer cell lines. A notable study highlighted a triazole-containing hybrid that displayed significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of 0.43 µM, indicating its potential as a lead compound for cancer treatment .

Antimicrobial Properties

The antimicrobial efficacy of triazole derivatives has been extensively studied. Compounds with the triazole ring have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, certain 1,2,3-triazole derivatives have been reported to possess strong antibacterial activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance antimicrobial potency.

Synthesis Techniques

The synthesis of 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole typically involves methods such as the Huisgen azide-alkyne cycloaddition and other coupling reactions. These techniques allow for the incorporation of various substituents that can modulate the biological activity of the resulting compounds .

Case Study: Synthesis and Evaluation

A recent study synthesized a series of 1,2,3-triazole derivatives and evaluated their biological activities. One compound demonstrated an IC50 value of 5.19 µM against HCT116 cells while exhibiting favorable selectivity towards normal cells . This illustrates the potential for developing targeted therapies with reduced side effects.

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology to include antifungal and antiviral activities as well. The versatility in biological activity makes it a valuable scaffold for drug development aimed at treating various diseases .

Summary Table of Applications

Application TypeSpecific ActivityReference
AnticancerCytotoxicity against HCT116 (IC50 = 0.43 µM)
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalInhibition of fungal growth
Synthetic MethodologyHuisgen cycloaddition for derivative synthesis

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This is often mediated through hydrogen bonding, π-π stacking interactions, and other non-covalent interactions . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituents on the triazole and benzene rings critically influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Key Properties/Activities Reference
5-Methyl-1H-benzo[d][1,2,3]triazole Methyl at position 5 Higher lipophilicity; reduced electron-withdrawing effects vs. chloro
4-Nitro-1H-1,2,3-benzotriazole Nitro at position 4 Strong electron-withdrawing; potential mutagenicity concerns
5-(((5-Chlorobenzo[d]thiazol-2-yl)amino)methyl)-4H-1,2,4-triazole-3-thiol Chlorobenzo[d]thiazole + triazole-thiol Enhanced antimicrobial activity due to sulfur moiety
(5Z)-5-[(2-Chloro-6-fluorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one Chlorofluorophenyl + thiazolo-triazolone Improved tyrosinase inhibition via extended conjugation

Key Insights :

  • Chlorine at position 5 in the target compound likely enhances metabolic stability compared to methyl or nitro substituents .
  • The absence of sulfur-containing groups (e.g., thiol or thiazole) may reduce antimicrobial activity relative to analogs like but improve synthetic accessibility.

Key Insights :

  • The target compound’s single triazole ring may limit tyrosinase inhibition compared to multi-heterocyclic hybrids .
  • Its 1,2,3-triazole scaffold, unlike 1,2,4-triazoles, could favor interactions with enzymes like IDO1 .
Physicochemical and Spectral Properties

Substituents significantly alter thermal stability, solubility, and spectral characteristics:

Compound Thermal Stability (°C) Solubility (LogP) IR/NMR Key Peaks Reference
Terpyridine-1,2,3-triazole derivatives >315 (decomposition) ~2.5 (moderate) UV-Vis λₐᵦₛ: 300–350 nm
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 290 (decomposition) ~3.1 (low) IR: 1246 cm⁻¹ (C=S); ¹H-NMR: δ 9.40 (triazole)
Target compound ~300 (predicted) ~2.8 (moderate) Predicted IR: 740 cm⁻¹ (C-Cl); ¹H-NMR: δ 2.6 (CH₃)

Key Insights :

  • The methyl group in the target compound likely improves solubility compared to nitro or thione-containing analogs .
  • Chlorine’s electron-withdrawing effect may redshift UV-Vis absorption relative to methyl-substituted benzotriazoles .

Key Insights :

  • The target compound’s synthesis would benefit from Cu-AAC for regioselectivity , though coordination polymers offer greener alternatives .

Biological Activity

5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole is a derivative of the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

This compound features a five-membered ring structure containing three nitrogen atoms and two carbon atoms. This unique configuration allows for various substituents that can enhance its biological activity. The presence of chlorine and methyl groups contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Triazoles, including this compound, have shown significant antimicrobial properties. Research indicates that triazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values for triazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial activity. The specific MIC values for this compound have not been extensively documented but are anticipated to be competitive based on the activity of similar compounds .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's ability to induce apoptosis and inhibit cell proliferation is particularly noteworthy:

  • Cell Line Studies : In vitro studies have shown that triazole derivatives can exhibit significant antiproliferative effects across multiple cancer cell lines. For example:
    • MCF-7 (Breast Cancer) : IC50 values for related triazole compounds were as low as 1.1 μM.
    • HCT-116 (Colon Cancer) : Related compounds demonstrated IC50 values around 0.43 μM .

These studies suggest that this compound may possess similar or enhanced anticancer efficacy.

The mechanisms through which triazoles exert their biological effects are multifaceted:

  • Apoptosis Induction : Triazoles can increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .
  • Inhibition of Key Enzymes : Triazoles often act as inhibitors of critical enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Savolitinib : A notable example includes Savolitinib (a c-Met inhibitor), which has shown promising results in clinical trials for non-small cell lung cancer (NSCLC) . Although not directly related to this compound, it underscores the therapeutic potential of triazoles in oncology.

Summary Table of Biological Activities

Activity TypeCompoundIC50 Values (μM)Target Organisms/Cell Lines
Antimicrobial5-Chloro-2-methyl...TBDS. aureus, E. coli
AnticancerRelated Triazoles0.43 - 1.1MCF-7, HCT-116
Apoptosis InductionVarious TriazolesN/ACancer Cell Lines

Q & A

Q. What experimental parameters are critical for optimizing the synthesis yield of 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole?

To maximize yield, focus on solvent selection (e.g., absolute ethanol for solubility and inertness), reaction time (4–6 hours under reflux), and acid catalysis (e.g., glacial acetic acid to facilitate condensation). Pressure reduction post-reaction aids in solvent removal and product isolation. Alternative methods like microwave-assisted synthesis can reduce reaction time and improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm).
  • FT-IR : Confirms functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers ensure purity during synthesis?

Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis (compare with literature values ±2°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Multi-assay validation : Use parallel assays (e.g., agar diffusion for antimicrobial activity, MIC/MBC quantification) to confirm results.
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) to isolate activity-contributing moieties.
  • Statistical analysis : Apply ANOVA or multivariate regression to distinguish signal from noise in datasets .

Q. How can computational methods enhance the design of this compound derivatives for targeted applications?

  • Molecular docking : Predict binding affinities to target proteins (e.g., CYP450 enzymes) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or steric effects (Taft Es) with activity trends.
  • DFT calculations : Optimize geometry and predict reactive sites (e.g., Fukui indices for electrophilic/nucleophilic regions) .

Q. What methodologies address challenges in analyzing degradation products under varying environmental conditions?

  • LC-MS/MS : Identify degradation intermediates (e.g., hydrolyzed triazole rings or oxidized methyl groups).
  • Accelerated stability studies : Expose the compound to controlled stressors (UV light, humidity) and track degradation kinetics.
  • Isotopic labeling : Use 13C/15N-labeled analogs to trace metabolic pathways in biological systems .

Q. How can researchers validate the mechanistic role of this compound in catalytic reactions?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • In-situ spectroscopy : Employ Raman or IR to monitor intermediate formation during catalysis.
  • Control experiments : Test activity in the absence of the compound or with structural analogs lacking key functional groups .

Data Analysis & Interpretation

Q. What statistical approaches mitigate variability in biological replicate experiments?

  • Normalization : Use Z-scores or fold-change relative to controls.
  • Power analysis : Determine sample size required for significance (α=0.05, β=0.2).
  • Meta-analysis : Aggregate data from independent studies to identify consensus trends .

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Parameter refinement : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit).
  • Experimental validation : Repeat assays under standardized conditions (pH, temperature).
  • Error analysis : Quantify uncertainties in both computational (e.g., RMSD) and experimental datasets .

Methodological Resources

  • Synthetic protocols : Refer to reflux and microwave-assisted methods for reproducibility .
  • Characterization data : Cross-check NMR/IR spectra with published benchmarks .
  • Computational tools : Utilize open-source platforms (Gaussian, GROMACS) for modeling .

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